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Compound of Interest

Compound Name: Spinacine

Cat. No.: B555117 Get Quote

A detailed examination of two closely related imidazo[4,5-c]pyridine compounds, Spinacine
and Spinaceamine, reveals distinct pharmacological profiles. While Spinacine has been

characterized primarily through toxicological studies, Spinaceamine and its derivatives show

potential as antisecretory and antiulcer agents, likely acting as histamine H2 receptor

antagonists.

This guide provides a comparative overview of Spinacine and Spinaceamine, focusing on their

known and potential biological activities, mechanisms of action, and the experimental protocols

used for their evaluation. This information is intended to assist researchers, scientists, and drug

development professionals in understanding the pharmacological landscape of these

compounds.

Chemical Structures
Compound Chemical Structure

Spinacine
4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-

carboxylic acid

Spinaceamine 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Comparative Biological Activities and Data
Direct comparative studies on the biological activities of Spinacine and Spinaceamine are

limited in the current literature. However, by examining individual studies and the activities of
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related derivatives, a comparative profile can be established.

Feature Spinacine
Spinaceamine & its
Derivatives

Primary Investigated Activity Toxicology Antisecretory and Antiulcer

Mechanism of Action

Not fully elucidated; potential

for kinase inhibition and

antimicrobial activity as part of

the imidazo[4,5-c]pyridine

class.

Likely acts as a competitive

antagonist at the histamine H2

receptor on gastric parietal

cells, inhibiting gastric acid

secretion.[1][2]

Quantitative Data

No-Observed-Adverse-Effect

Level (NOAEL): 300 mg/kg

body weight/day in a 13-week

oral toxicity study in rats.[3]

Specific IC50 or EC50 values

for Spinaceamine are not

readily available in the public

domain. However, derivatives

have been synthesized and

tested for pharmacological

activity.

Potential Therapeutic

Applications

Under investigation, with its

presence in natural sources

like spinach and ginseng

suggesting potential bioactivity.

Treatment of peptic ulcers and

other conditions related to

excessive gastric acid

secretion.

Experimental Protocols
Spinacine: 13-Week Oral Toxicity Study in Rats
This protocol is based on the study by Galli et al. (1989).[3]

Objective: To determine the subchronic oral toxicity of Spinacine hydrochloride in rats.

Methodology:

Animal Model: Groups of ten male and ten female Sprague-Dawley rats.
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Test Substance: Spinacine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid).

[3]

Administration: Administered in the diet at concentrations calculated to provide daily doses of

0 (control), 15, 30, 60, or 300 mg/kg body weight.[3]

Duration: 13 weeks.[3]

Parameters Monitored:

Clinical Observations: Daily checks for signs of toxicity, and weekly detailed examinations.

Body Weight and Food Consumption: Recorded weekly.

Hematology and Clinical Chemistry: Blood samples collected at termination for analysis of

a comprehensive range of parameters.

Organ Weights: Major organs weighed at necropsy.

Histopathology: Microscopic examination of a full range of tissues from control and high-

dose groups, with target organs from all groups examined.

Data Analysis: Statistical analysis of quantitative data to identify any significant treatment-

related effects.

Spinaceamine (as a potential H2 Receptor Antagonist):
Pylorus Ligation Model in Rats for Gastric Secretion
This is a standard protocol to evaluate the antisecretory activity of compounds like H2 receptor

antagonists.[4][5][6][7]

Objective: To assess the in vivo gastric antisecretory activity of a test compound.

Methodology:

Animal Model: Male Wistar or Sprague-Dawley rats, fasted for 24-48 hours with free access

to water.
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Procedure:

Animals are anesthetized.

A midline abdominal incision is made, and the pylorus (the opening from the stomach into

the small intestine) is ligated.

The test compound (e.g., Spinaceamine) or vehicle (control) is administered

intraduodenally or subcutaneously. A positive control, such as ranitidine, is also used.[4]

The abdominal incision is closed.

Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the

stomach is removed.

Analysis:

The gastric contents are collected and centrifuged.

The volume of gastric juice is measured.

The pH of the gastric juice is determined.

Free and total acidity are determined by titration with 0.01 N NaOH.

The ulcer index in the stomach lining can also be scored.

Data Analysis: The percentage inhibition of gastric secretion volume and acidity is calculated

by comparing the results from the test compound group with the control group.

Signaling Pathways and Workflows
Spinaceamine: Proposed Mechanism of Action as an H2
Receptor Antagonist
The primary mechanism of action for Spinaceamine is believed to be the competitive

antagonism of the histamine H2 receptor on gastric parietal cells. This action inhibits the

downstream signaling cascade that leads to gastric acid secretion.
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Caption: Proposed mechanism of Spinaceamine as an H2 receptor antagonist.

Spinacine: General Workflow for Kinase Inhibitor
Screening
Given that Spinacine belongs to the imidazo[4,5-c]pyridine class, which has been shown to

possess kinase inhibitory activity, the following workflow represents a general approach to

screen for such activity.
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Caption: General workflow for screening kinase inhibitor activity.
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Conclusion
In summary, Spinacine and Spinaceamine, while structurally similar, exhibit different

pharmacological characteristics based on current research. Spinacine has a well-defined

safety profile from toxicological studies, but its specific therapeutic activities require further

investigation. Conversely, Spinaceamine and its derivatives are promising candidates for the

development of antiulcer and antisecretory drugs, with a likely mechanism of action as H2

receptor antagonists. Further direct comparative studies are warranted to fully elucidate their

respective potencies and therapeutic potentials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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